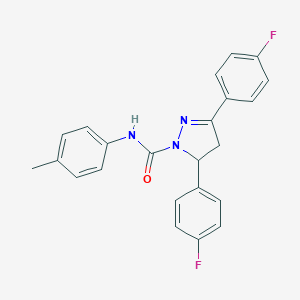
3,5-bis(4-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-bis(4-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, also known as BMS-986165, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases such as psoriasis and lupus. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
3,5-bis(4-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide works by binding to the TYK2 protein and preventing it from activating other proteins that are involved in the immune response. This leads to a reduction in inflammation and helps to prevent damage to tissues. The specific mechanism of action of 3,5-bis(4-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide is still being studied, but it is thought to be a promising target for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
3,5-bis(4-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune diseases. It has also been shown to have a good safety profile and is well tolerated in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,5-bis(4-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide is its specificity for the TYK2 protein. This makes it a promising target for the treatment of autoimmune diseases as it can reduce inflammation without affecting other parts of the immune system. However, one limitation of this compound is that it may not be effective in all patients with autoimmune diseases. Further research is needed to determine which patients may benefit from this treatment.
Orientations Futures
There are a number of future directions for research on 3,5-bis(4-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide. One area of interest is the potential for combination therapy with other drugs that target different parts of the immune system. Another area of interest is the development of biomarkers that can be used to identify patients who are most likely to benefit from this treatment. Further clinical trials are needed to determine the safety and efficacy of 3,5-bis(4-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide in humans.
Méthodes De Synthèse
The synthesis of 3,5-bis(4-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are commercially available and the process involves the use of various reagents and solvents. The final product is purified using chromatography techniques to obtain a pure compound.
Applications De Recherche Scientifique
3,5-bis(4-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been extensively studied for its potential use in the treatment of autoimmune diseases. It has been shown to inhibit the activity of a specific protein called TYK2, which plays a key role in the immune response. Inhibition of this protein can help to reduce inflammation and prevent damage to tissues in patients with autoimmune diseases.
Propriétés
Formule moléculaire |
C23H19F2N3O |
|---|---|
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
3,5-bis(4-fluorophenyl)-N-(4-methylphenyl)-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C23H19F2N3O/c1-15-2-12-20(13-3-15)26-23(29)28-22(17-6-10-19(25)11-7-17)14-21(27-28)16-4-8-18(24)9-5-16/h2-13,22H,14H2,1H3,(H,26,29) |
Clé InChI |
PIHYTSBQXKFXBD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)N2C(CC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)N2C(CC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292087.png)
![Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B292092.png)
![Ethyl 1-(4-chlorophenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B292093.png)
![Ethyl 1-(2-fluorophenyl)-6-methyl-5-oxo-[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B292096.png)
![3-Ethyl 6-methyl 1-(4-fluorophenyl)-7-methyl-5-(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292100.png)
![3-Ethyl 6-methyl 1-(4-fluorophenyl)-5-(3-methoxyphenyl)-7-methyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292101.png)
![3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-(2-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292103.png)
![3-Ethyl 6-methyl 5-(3-methoxyphenyl)-7-methyl-1-(2-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292104.png)
![3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292105.png)
![Ethyl 15-(4-fluorophenyl)-11-(4-methylphenyl)-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292107.png)
![Ethyl 15-(3-chlorophenyl)-11-(4-methylphenyl)-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292108.png)
![Ethyl 15-(4-fluorophenyl)-11-pyridin-3-yl-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292110.png)
![Ethyl 15-(2-fluorophenyl)-11-(3-methoxyphenyl)-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292112.png)
![Ethyl 11-phenyl-7-(2-thienyl)-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazoline-9-carboxylate](/img/structure/B292114.png)